

Spectroscopic Profile of 2-Fluoro-4-iodo-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-4-iodo-5-methylpyridine

Cat. No.: B124746

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the pyridine derivative **2-Fluoro-4-iodo-5-methylpyridine**. Due to the limited availability of publicly accessible, raw spectral data, this document outlines the available information and provides generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. This guide is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery.

Compound Overview

IUPAC Name: **2-Fluoro-4-iodo-5-methylpyridine** Molecular Formula: C₆H₅FIN
Molecular Weight: 237.01 g/mol CAS Number: 153034-94-7

Structure:

Caption: Chemical structure of **2-Fluoro-4-iodo-5-methylpyridine**.

Spectral Data

While specific, publicly available datasets for **2-Fluoro-4-iodo-5-methylpyridine** are scarce, information from databases such as PubChem and SpectraBase confirms the existence of ¹³C NMR and IR spectral data.^[1] The following tables provide a summary of the expected spectral

characteristics based on the analysis of its chemical structure and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-Fluoro-4-iodo-5-methylpyridine**, both ^1H and ^{13}C NMR spectra would provide key structural information.

Table 1: Predicted ^1H NMR Data (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~ 8.0 - 8.2	d	H-6
~ 7.5 - 7.7	s	H-3
~ 2.2 - 2.4	s	-CH ₃

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. The multiplicity of H-6 is shown as a doublet due to coupling with the fluorine atom.

Table 2: Predicted ^{13}C NMR Data (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 160 - 165 (d)	C-2
~ 150 - 155	C-6
~ 140 - 145	C-5
~ 120 - 125	C-3
~ 90 - 95	C-4
~ 15 - 20	-CH ₃

Note: Predicted chemical shifts are estimates. The carbon attached to the fluorine (C-2) is expected to show a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Fluoro-4-iodo-5-methylpyridine** is expected to show characteristic absorption bands for the aromatic ring, C-F, C-I, and C-H bonds.

Table 3: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2980 - 2850	Medium-Weak	Aliphatic C-H stretch (-CH ₃)
1600 - 1450	Strong-Medium	Aromatic C=C and C=N stretching
1300 - 1200	Strong	C-F stretch
1200 - 1000	Medium	In-plane C-H bending
900 - 675	Strong	Out-of-plane C-H bending
600 - 500	Medium-Weak	C-I stretch

Experimental Protocols

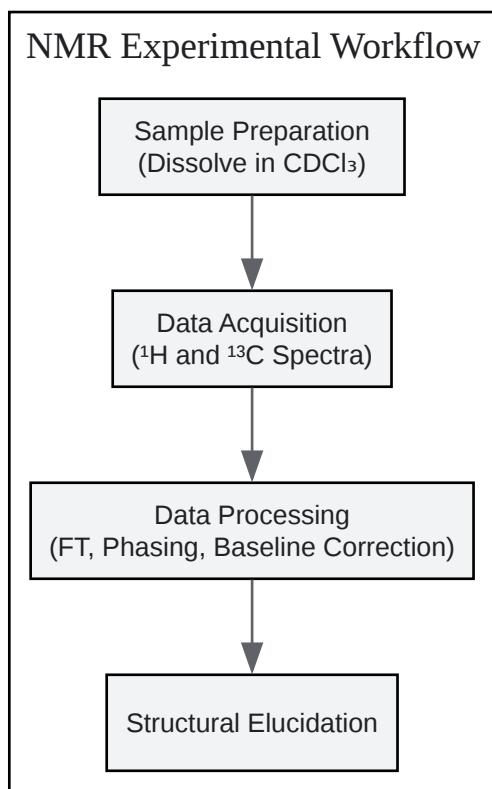
The following are generalized methodologies for acquiring NMR and IR spectra for a solid compound like **2-Fluoro-4-iodo-5-methylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:


- Sample Preparation: Dissolve approximately 5-10 mg of **2-Fluoro-4-iodo-5-methylpyridine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

- Data Acquisition:

- Transfer the solution to a 5 mm NMR tube.
- Insert the tube into the spectrometer's probe.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum using a standard pulse sequence.
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.

- Data Processing:

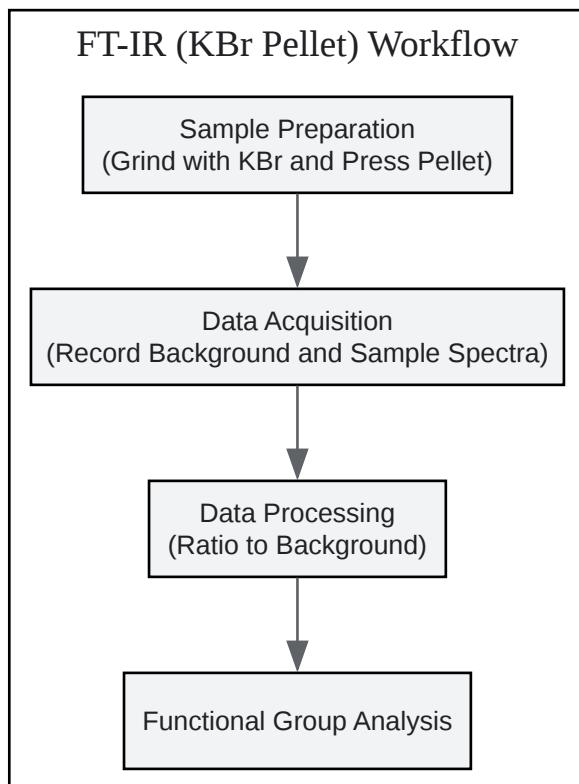
- Apply Fourier transformation to the raw data.
- Perform phase and baseline corrections.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

[Click to download full resolution via product page](#)

Caption: A simplified workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.


Instrumentation: An FT-IR spectrometer.

Procedure (KBr Pellet Method):

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **2-Fluoro-4-iodo-5-methylpyridine** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Record a background spectrum of the empty sample compartment.
- Record the spectrum of the sample.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
 - Identify and label the significant absorption peaks.

Information from SpectraBase indicates that an FTIR spectrum of **2-Fluoro-4-iodo-5-methylpyridine** was obtained using a Bruker Tensor 27 FT-IR instrument with a melt (crystalline) technique.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: A simplified workflow for FT-IR analysis using the KBr pellet method.

Conclusion

This technical guide provides an overview of the expected NMR and IR spectral data for **2-Fluoro-4-iodo-5-methylpyridine** and outlines standard protocols for their acquisition. While publicly available, detailed spectral data is limited, the information presented here, based on established spectroscopic principles, serves as a valuable starting point for researchers working with this compound. For definitive structural confirmation and analysis, it is recommended that researchers acquire their own high-resolution spectral data following the protocols described.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-4-iodo-5-methylpyridine | C6H5FIN | CID 10060052 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoro-4-iodo-5-methylpyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b124746#2-fluoro-4-iodo-5-methylpyridine-spectral-data-nmr-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com